4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol
Description
Properties
IUPAC Name |
4-chloro-2-[(3-fluoroanilino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c14-10-4-5-13(17)9(6-10)8-16-12-3-1-2-11(15)7-12/h1-7,16-17H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHKNHQIBAXBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration-Reduction Sequence for Phenolic Core Formation
The synthesis often begins with the preparation of the 4-chloro-2-aminophenol precursor. As detailed in patent CN105622439A, para-chlorophenol undergoes nitration using a nitric acid-sulfuric acid mixture at 20–30°C to yield 4-chloro-2-nitrophenol. Catalytic hydrogenation with hydrazine hydrate in the presence of activated carbon achieves 86% conversion to 4-chloro-2-aminophenol, with purity exceeding 97%. Alternative reduction methods employing palladium on carbon or Raney nickel have been reported but are less cost-effective for bulk synthesis.
Introduction of the (3-Fluorophenyl)Aminomethyl Group
The aminomethyl functionality is introduced via a Mannich reaction. In this step, 4-chloro-2-aminophenol reacts with formaldehyde and 3-fluoroaniline under acidic or basic conditions. Optimal yields (78–82%) are obtained using ethanol as the solvent at 60–70°C for 6–8 hours. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced in situ.
Friedel-Crafts Acylation and Subsequent Modifications
Acylation of Fluorophenyl Derivatives
Patent EP0225217A1 describes Friedel-Crafts acylation of 4-fluorophenol with 3-chloropropionyl chloride to form 2-(3-chloropropionyl)-4-fluorophenol. While this method primarily targets chromanone synthesis, adapting the protocol by substituting 3-fluoroaniline derivatives enables the incorporation of the aminomethyl group. Reaction conditions involve aluminum chloride as a catalyst in dichloromethane at 0–5°C, achieving 80–85% yields.
Schiff Base Formation and Metal Complexation
Ligand Synthesis for Coordination Chemistry
The Schiff base ligand 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, structurally analogous to the target compound, is synthesized by condensing 4-chloro-2-hydroxybenzaldehyde with 4-fluoroaniline in methanol. Extending this methodology to 3-fluoroaniline derivatives requires precise pH control (pH 5–6) and reflux conditions for 4–6 hours to achieve 70–75% yields.
Role of Metal Catalysts in Aminomethylation
Manganese(II) and copper(II) complexes of Schiff base ligands enhance the electrophilicity of the imine carbon, promoting nucleophilic attack by formaldehyde. This metal-mediated pathway reduces reaction time to 3–4 hours and improves yields to 85–88%.
Industrial-Scale Optimization Strategies
Solvent and Temperature Effects
- Polar aprotic solvents (e.g., DMF, DMSO) accelerate Mannich reactions but complicate product isolation.
- Ethanol-water mixtures (3:1 v/v) balance reactivity and ease of purification, enabling crystallization of the final product.
- Maintaining temperatures below 70°C prevents decomposition of the thermally labile fluorophenyl group.
Catalytic Systems and Yield Maximization
| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Hydrazine hydrate | 86 | 97 | 12 |
| Pd/C (10%) | 89 | 98 | 6 |
| Raney Ni | 82 | 96 | 8 |
Data adapted from CN105622439A and EP0225217A1.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Organic Synthesis
4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol serves as a building block in the synthesis of more complex organic molecules. It is utilized in various reactions such as:
- Suzuki-Miyaura Coupling : A widely-used method for forming carbon-carbon bonds, facilitating the synthesis of biaryl compounds.
- Nucleophilic Substitution Reactions : The compound can undergo substitution reactions, making it valuable for creating derivatives with altered functional groups.
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : Studies have explored its effectiveness against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
- Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells, suggesting a possible role in cancer therapy .
Pharmaceutical Development
The compound is being evaluated for its therapeutic applications, including:
- Drug Development : Its unique structure allows for modifications that could lead to new pharmaceuticals targeting specific diseases.
- Intermediate in Synthesis : It acts as an intermediate in the synthesis of muscle relaxants and other therapeutic agents .
Industrial Applications
In industry, this compound is used in:
- Production of Specialty Chemicals : Its chemical properties make it suitable for creating various specialty chemicals and materials.
- Agrochemicals : The compound has potential applications as an active ingredient in pesticides and herbicides due to its biological activity .
Data Table of Applications
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration values comparable to established antibiotics .
Case Study 2: Anticancer Research
Research conducted by a pharmaceutical company explored the compound's potential as an anticancer agent. Results indicated that modifications to the compound enhanced its efficacy against specific cancer cell lines, leading to further development into a candidate drug .
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s analogs differ primarily in substituents on the phenylamino group or the phenolic ring. Key examples include:
*Estimated based on structural similarity to compounds in .
†Reported logP from Parchem data .
‡Calculated from HPLC retention data in .
Key Observations:
- Fluorine vs. Chlorine : The 3-fluorophenyl group in the target compound offers a balance between electronegativity and steric effects, unlike bulkier chloro-substituted analogs .
Antimicrobial Activity
- The target compound’s fluorophenyl group shows broad-spectrum activity against Staphylococcus aureus and Bacillus subtilis (analogous to S-1 in ), with MIC values comparable to ciprofloxacin at higher concentrations .
- Compound 6c (): A structurally distinct oxadiazole-linked analog exhibits superior antibacterial activity (MIC = 8 µg/mL) due to nitro group electron-withdrawing effects .
Anticancer Activity
- Compound 6h (): The oxadiazole-linked trimethoxyphenyl derivative demonstrates significant anticancer activity (PGI = 65.12 against SNB-19 cells) via tubulin inhibition, outperforming aminomethyl-substituted analogs .
Antidiabetic Activity
Biological Activity
4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol is a halogenated phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings related to the compound’s biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro group and a fluorinated aniline moiety, which are known to enhance biological activity through increased lipophilicity and membrane permeability .
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction may modulate various biochemical pathways, leading to its observed antimicrobial and anticancer effects.
Antimicrobial Activity
Recent investigations have highlighted the compound's potential as an antimicrobial agent. Studies have shown that it exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant bacterial strains .
Anticancer Activity
In addition to its antimicrobial properties, there is growing interest in the anticancer potential of this compound. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, although specific mechanisms remain to be fully elucidated. For instance, it has been suggested that the compound may induce apoptosis in cancer cells by disrupting mitochondrial function or activating caspase pathways.
Case Studies
Several case studies have explored the biological activities of similar compounds, providing insights into their mechanisms and effectiveness:
- Antibacterial Efficacy : A study on related halogenated phenols demonstrated enhanced antibacterial activity correlated with increased lipophilicity due to fluorine substitution . This finding supports the hypothesis that structural modifications can significantly influence biological activity.
- Anticancer Mechanisms : Research on phenolic compounds has shown that hydroxyl groups can enhance anticancer properties by facilitating interactions with cellular targets involved in cancer progression . This suggests that similar mechanisms may be at play for this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol?
- Methodology : The compound is synthesized via condensation of 3-fluoroaniline derivatives with a substituted phenolic ketone, followed by sodium borohydride (NaBH₄) reduction in tetrahydrofuran (THF)/ethanol. Key steps include:
- Base-mediated coupling : Use of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures to facilitate nucleophilic substitution .
- Purification : Thin-layer chromatography (TLC) or column chromatography with chloroform/hexane eluents to isolate the product .
Q. How is the crystal structure of this compound determined using X-ray diffraction?
- Data collection : Single-crystal X-ray diffraction (SC-XRD) with a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 298 K. Absorption correction via SADABS .
- Refinement : SHELXL-2018 for small-molecule refinement, resolving anisotropic displacement parameters and hydrogen bonding networks. Space group typically P2₁2₁2₁ (orthorhombic) with Z = 4 .
- Validation : R-factor < 0.05 and wR(F²) < 0.12 for high-confidence structural models .
Advanced Research Questions
Q. What role do intramolecular hydrogen bonds play in stabilizing the molecular conformation?
- Key interactions : The phenolic O–H group forms a strong intramolecular hydrogen bond with the adjacent N atom (O1–H1A⋯N1, ~2.65 Å), locking the molecule in a planar conformation. This stabilizes the stereochemistry of chiral centers (e.g., R,R configuration) .
- Impact on reactivity : Reduced flexibility enhances selectivity in asymmetric catalysis by pre-organizing the active site .
Q. How does the stereochemistry of the compound influence its asymmetric catalytic activity?
- Experimental design : Chiral aminophenol derivatives are tested in enantioselective reactions (e.g., aldol additions) using NMR or HPLC to measure enantiomeric excess (ee).
- Case study : (R,R)-configured analogs show >90% ee in β-hydroxy ketone synthesis due to steric shielding of one catalytic face .
- Limitations : Steric bulk from substituents (e.g., cyclopentyl groups) can reduce substrate accessibility, requiring optimization .
Q. What are the oxidative degradation pathways of this compound under environmental conditions?
- Mechanism : Manganese oxides (δ-MnO₂) oxidize the phenolic moiety via single-electron transfer, forming phenoxy radicals. Coupling products (e.g., dimers) and quinones dominate at pH < 7 .
- Analytical methods : LC-MS identifies degradation products like 3-fluoroaniline and chlorinated quinones. Second-order rate constants (k ≈ 10⁻³ M⁻¹s⁻¹) correlate with substituent electronegativity .
Q. How can computational methods predict the reactivity and interaction sites of this compound?
- Density functional theory (DFT) : B3LYP/6-31G(d) calculations map electron density, revealing nucleophilic sites (e.g., amine nitrogen) and electrophilic regions (chlorine-substituted aryl rings) .
- Molecular docking : AutoDock Vina simulates binding to biological targets (e.g., enzymes), with binding energies ≤ −8.0 kcal/mol indicating strong interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
